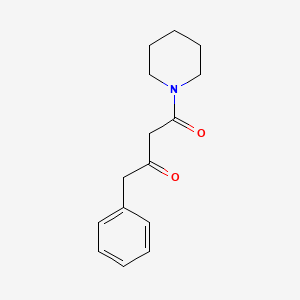

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Description

Contextualization within Organic and Medicinal Chemistry Research

Piperidine (B6355638) derivatives are integral to numerous approved drugs, demonstrating a wide array of biological effects, including but not limited to, analgesic, antipsychotic, antihistaminic, and antiviral properties. ijnrd.org The saturated nature of the piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, compared to its aromatic counterpart, pyridine. biointerfaceresearch.com The synthesis of substituted piperidines is a mature field of research, with established methods including the hydrogenation of pyridines, intramolecular cyclization reactions, and multicomponent reactions that allow for the efficient construction of molecular complexity. nih.gov

Significance of the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Scaffold in Contemporary Chemical Biology

The specific compound, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, combines the well-established piperidine core with a 1,3-dicarbonyl (or β-diketone) sidechain. While the piperidine moiety is a privileged structure in chemical biology, the significance of this particular combination is less defined in available scientific literature, suggesting it may be a novel or underexplored area of research.

The significance of the scaffold can be analyzed by considering its two primary components:

The Piperidine Ring: As the foundational core, it provides a three-dimensional architecture that is frequently recognized by biological targets. The nitrogen atom can act as a basic center and a key point for substitution, profoundly influencing the molecule's physical and biological properties.

The 1-(1,3-dioxo-4-phenylbutyl) Moiety: This N-acyl substituent attaches to the piperidine nitrogen, forming an amide bond. The key feature of this sidechain is the β-diketone group. β-Dicarbonyl compounds are notable for their unique chemical properties, including keto-enol tautomerism and the ability to act as chelating agents for metal ions. This functionality opens potential applications in areas such as catalysis or sensor development, though such roles for this specific molecule are not documented.

The following table highlights the diverse applications of the core piperidine scaffold in well-known therapeutic agents, providing context for the potential, yet unexplored, utility of its derivatives.

| Piperidine-Containing Drug | Therapeutic Class | Primary Application |

|---|---|---|

| Methylphenidate | Stimulant | Treatment of ADHD |

| Haloperidol | Antipsychotic | Treatment of Schizophrenia |

| Fentanyl | Opioid Analgesic | Management of severe pain |

| Loperamide | Opioid Receptor Agonist | Treatment of diarrhea |

| Donepezil | Cholinesterase Inhibitor | Treatment of Alzheimer's disease |

| Paroxetine | SSRI Antidepressant | Treatment of depression and anxiety disorders |

Structure

3D Structure

Properties

CAS No. |

146380-08-7 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

4-phenyl-1-piperidin-1-ylbutane-1,3-dione |

InChI |

InChI=1S/C15H19NO2/c17-14(11-13-7-3-1-4-8-13)12-15(18)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2 |

InChI Key |

UBYSXYRMDMUHGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Strategic Approaches to C-N Bond Formation in the Piperidine (B6355638) Core of 1-(1,3-dioxo-4-phenylbutyl)-Piperidine

The construction of the piperidine ring is a foundational step in the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. The formation of the critical C-N bonds to create this six-membered heterocycle can be achieved through several established and innovative methodologies.

A primary and classical method for synthesizing the piperidine nucleus is the catalytic hydrogenation of pyridine. dtic.mil This reaction is typically performed using catalysts like nickel, platinum, or rhodium under hydrogen pressure. dtic.milnih.gov Once piperidine is formed, it can be acylated with a suitable derivative of 1,3-dioxo-4-phenylbutanoic acid to yield the final product.

Reductive amination represents another versatile strategy. nih.govnih.gov This approach involves the cyclization of a linear precursor, such as a δ-amino aldehyde or ketone. For instance, 5-aminopentanal (B1222117) or a related keto-amine can undergo intramolecular condensation to form a cyclic imine, which is then reduced in situ to the piperidine ring. dtic.mil Modern advancements in this area include the use of continuous-flow reactors, which can enhance reaction efficiency, safety, and scalability. nih.govresearchgate.net Catalytic hydrogenation is often preferred as the reduction method in these sequences to avoid the use of stoichiometric metal hydride reagents. nih.gov

Intramolecular cyclization of precursors like 5-aminoalkanols or haloamines also provides a direct route to the piperidine skeleton. dtic.mil These reactions often proceed via nucleophilic substitution, where the nitrogen atom displaces a leaving group at the terminus of a five-carbon chain to close the ring.

Table 1: Comparison of Key C-N Bond Formation Strategies for Piperidine Synthesis

| Strategy | Typical Precursors | Key Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pyridine | H₂, Ni, Pt, Rh | High atom economy, direct route to piperidine. dtic.mil | Requires high pressure/temperature, potential for over-reduction. |

| Reductive Amination | δ-Amino aldehydes/ketones (e.g., 1,5-dicarbonyl compounds + amine) | Reducing agents (e.g., NaBH₃CN, H₂/Pd), acid/base catalyst. nih.gov | High versatility for substituted piperidines, can be done in one pot. nih.gov | Control of competing side reactions, precursor stability. |

| Intramolecular Cyclization | 5-Haloamines, 5-aminoalkanols | Base (for haloamines), acid catalyst (for aminoalkanols). | Often proceeds under mild conditions. dtic.mil | Precursor synthesis can be multi-step. |

| [4+2] Cycloaddition | Imines, Dienes | Lewis acid or thermal conditions. | Builds complexity quickly, potential for stereocontrol. dtic.mil | Limited by substrate scope and regioselectivity. |

Development of Stereoselective Syntheses for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

The side chain of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- contains a potential chiral center at the carbon atom bearing the phenyl group. The development of stereoselective syntheses is crucial for accessing specific enantiomers, which can have distinct biological activities.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a powerful tool for establishing the stereochemistry of the 4-phenylbutyl side chain. A plausible strategy involves the asymmetric synthesis of a chiral precursor to the side chain, which is subsequently coupled with piperidine. For example, an asymmetric hydrogenation or transfer hydrogenation of a corresponding α,β-unsaturated ketone could generate the chiral center with high enantioselectivity. mdpi.com Transition-metal catalysts featuring chiral ligands (e.g., based on Rhodium, Ruthenium, or Iridium) are well-suited for such transformations. mdpi.com

Phase-transfer catalysis is another method that could be employed for the asymmetric alkylation of a precursor to introduce the chiral phenyl group. rsc.org Chiral phase-transfer catalysts can effectively control the stereochemical outcome of the reaction between a nucleophile and an electrophile under heterogeneous conditions. rsc.org

Table 2: Potential Asymmetric Catalytic Methods for Side Chain Synthesis

| Method | Catalyst Type | Key Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligands) | Reduction of a prochiral C=C or C=O bond in a side-chain precursor. mdpi.com | High enantiomeric excess (e.e.) of the desired stereoisomer. |

| Asymmetric Michael Addition | Organocatalysts (e.g., chiral amines) or chiral metal complexes | Conjugate addition of a phenyl nucleophile to a Michael acceptor. | Formation of the C-phenyl bond with stereocontrol. |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts (e.g., N-spiro type). rsc.org | Asymmetric alkylation of a β-ketoester precursor. | High enantioselectivity in C-C bond formation. rsc.org |

Diastereoselective Synthetic Pathways

Diastereoselective strategies become relevant when a pre-existing chiral center on the piperidine ring is used to direct the stereochemistry of subsequent reactions. While the parent compound has an achiral piperidine, synthetic routes starting from chiral piperidine derivatives derived from the chiral pool (e.g., from amino acids like L-glutamic acid) can lead to specific diastereomers. whiterose.ac.ukgoogle.com

For instance, if a chiral piperidine derivative is acylated with the 1,3-dioxo-4-phenylbutyl side chain, the existing stereocenter on the ring can influence the stereochemical outcome if a new chiral center is formed, although in this specific molecule, the chiral center is remote from the ring. A more direct application would be in the synthesis of a substituted piperidine core where diastereoselectivity is key. whiterose.ac.uknih.gov For example, the reduction of a cyclic imine intermediate can be influenced by substituents on the ring, leading to a preferred diastereomer. whiterose.ac.uk

Green Chemistry Principles Applied to the Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Applying green chemistry principles to the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Reaction Conditions

Significant advancements have been made in developing reactions that proceed without catalysts or solvents, which are major contributors to chemical waste. mdpi.com The acylation of piperidine to form the final product is a candidate for such an approach. This reaction could potentially be performed under solvent-free conditions, possibly using microwave irradiation to accelerate the reaction rate and reduce energy consumption. researchgate.netresearchgate.net Microwave-assisted organic synthesis often leads to shorter reaction times and higher yields with minimal byproduct formation. researchgate.net

Furthermore, certain C-N bond-forming reactions for creating the piperidine ring can be designed to be catalyst-free. rsc.orgnih.govresearchgate.net For example, multicomponent reactions (MCRs) can sometimes proceed efficiently at room temperature without a catalyst, offering a green and efficient route to complex heterocyclic structures. nih.gov

Table 3: Green Chemistry Approaches vs. Conventional Synthesis

| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Acylation of Piperidine | Use of acyl chloride in a chlorinated solvent (e.g., DCM) with a stoichiometric base. | Solvent-free reaction of piperidine with an ester derivative under microwave irradiation. researchgate.net | Elimination of hazardous solvents, reduced waste, and faster reaction time. |

| C-N Bond Formation | Multi-step synthesis with protection/deprotection steps in organic solvents. | One-pot, catalyst-free multicomponent reaction in a green solvent (e.g., water, ethanol) or solvent-free. nih.gov | Higher atom economy, reduced number of steps, and avoidance of toxic reagents. |

| Catalysis | Homogeneous metal catalysts that are difficult to recover. | Heterogeneous catalysts or biocatalysts that can be easily separated and recycled. | Improved catalyst lifetime and reduced metal contamination in the final product. |

Utilization of Renewable Feedstocks

A core tenet of green chemistry is the use of renewable starting materials instead of those derived from petrochemicals. The synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- offers opportunities to incorporate bio-based feedstocks. For example, the piperidine ring can be synthesized from furfural (B47365), a platform chemical derived from lignocellulosic biomass. nih.gov Recent research has demonstrated the one-pot conversion of furfural to piperidine using multifunctional catalysts. nih.gov

Flow Chemistry and Continuous Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

No specific studies detailing the application of flow chemistry or continuous manufacturing processes for the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- have been identified.

Optimization of Reaction Parameters and Yields for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Synthesis

There is no available literature presenting a systematic optimization of reaction parameters—such as temperature, solvent, catalyst, and reactant stoichiometry—aimed at maximizing the yield of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. Therefore, no data tables with detailed research findings can be provided.

Elucidation of Reaction Mechanisms and Organic Transformations of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Mechanistic Investigations of Key Synthetic Steps Leading to Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)-

The synthesis of β-keto amides such as Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- can be achieved through several established routes. researchgate.net One of the most common approaches is the acylation of an amide enolate or its equivalent. beilstein-journals.org In the context of the target molecule, this would involve the reaction of a piperidine-derived nucleophile with a derivative of 4-phenyl-3-oxobutanoic acid.

A plausible synthetic pathway involves the reaction of piperidine with a suitable acylating agent like an acyl chloride, ester, or diketene (B1670635) derived from 4-phenylbutanoic acid. The acylation of amide enolates is a primary method for forming the β-keto amide linkage. beilstein-journals.org However, generating enolates from secondary amides like piperidine can be complex, sometimes requiring double deprotonation or the use of amide enolate synthons. beilstein-journals.org

In a typical nucleophilic acyl substitution reaction between piperidine and an acyl chloride (e.g., 4-phenyl-3-oxobutanoyl chloride), the reaction would likely proceed through a tetrahedral intermediate. The formation of this intermediate by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acyl chloride is often the slow, rate-determining step. The subsequent collapse of this intermediate to form the amide product and eliminate the leaving group (chloride) is typically fast.

Table 1: Postulated Kinetic Parameters for the Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

| Step | Description | Relative Rate | Key Factors Influencing Rate |

| Nucleophilic Attack | Piperidine attacks the electrophilic carbonyl carbon of the acylating agent. | Slow (RDS) | Nucleophilicity of piperidine, electrophilicity of the carbonyl carbon, steric hindrance. |

| Intermediate Collapse | The tetrahedral intermediate expels the leaving group to form the amide. | Fast | Stability of the leaving group. |

This table is based on general principles of nucleophilic acyl substitution and does not represent experimentally determined data for this specific reaction.

The synthesis of β-keto amides can involve several key reactive intermediates. In the acylation of piperidine, a tetrahedral intermediate is a crucial species formed during the nucleophilic addition-elimination mechanism.

Alternatively, if the synthesis proceeds via the acylation of a pre-formed piperidide enolate, the enolate itself is the key reactive intermediate. The formation of this enolate requires a strong base to deprotonate the α-carbon of a suitable piperidide precursor. The resulting enolate is a potent nucleophile that can react with an appropriate electrophile to form the desired product. In some cases, ambident 1,3-dianions can be generated from primary or secondary amides, requiring careful control of reaction conditions to ensure C-acylation over N-acylation. beilstein-journals.org

Post-Synthetic Functionalization and Derivatization Mechanisms of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

The 1,3-dicarbonyl moiety in Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- offers multiple sites for post-synthetic modification. researchgate.net The acidic α-hydrogen between the two carbonyl groups can be readily removed by a base to form a stabilized enolate. This enolate is a strong nucleophile and can participate in various C-C bond-forming reactions.

A common derivatization is alkylation , where the enolate reacts with an alkyl halide in an SN2 reaction. pressbooks.pub This allows for the introduction of various alkyl substituents at the C2 position of the butanoyl chain.

Another potential functionalization is the Knoevenagel condensation , where the active methylene (B1212753) group reacts with aldehydes or ketones in the presence of a weak base to form an α,β-unsaturated dicarbonyl compound. Furthermore, the ketone functionality can undergo reactions typical of carbonyls, such as reductive amination or conversion to an oxime, further expanding the molecular diversity. chemistrysteps.com

Rearrangement Reactions Involving the 1-(1,3-dioxo-4-phenylbutyl)- Moiety

While specific rearrangement reactions for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- are not documented, the 1,3-dicarbonyl structure is susceptible to certain types of molecular rearrangements under specific conditions. For instance, α-dicarbonyl compounds are known to undergo rearrangement when treated with a base. oxfordsciencetrove.com

A reaction analogous to the Favorskii rearrangement could be envisioned if the α-carbon were to be halogenated. Treatment of the resulting α-halo-β-keto amide with a strong base could potentially lead to a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield a rearranged carboxylic acid derivative. libretexts.org

The Beckmann rearrangement is another possibility if the ketone is first converted to an oxime. chemistrysteps.commvpsvktcollege.ac.in Treatment of the oxime with acid could induce a rearrangement to form an N-substituted amide, effectively inserting a nitrogen atom into the carbon skeleton. mvpsvktcollege.ac.in The group that migrates is typically the one anti-periplanar to the hydroxyl leaving group on the oxime nitrogen. chemistrysteps.com

Photochemical and Electrochemical Transformations of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

The photochemical behavior of β-keto amides can involve various transformations. Research on α-keto amides has shown that they can undergo photochemical cleavage. nih.govresearchgate.net For a β-keto amide like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, irradiation could potentially lead to intramolecular hydrogen abstraction or cycloaddition reactions. For example, N-benzoylformyl α,β-unsaturated amides undergo intramolecular [2+2] cycloaddition. rsc.org While the target molecule lacks the α,β-unsaturation, intramolecular hydrogen abstraction from the piperidine ring by the excited ketone carbonyl could lead to the formation of radical intermediates, which could then undergo further reactions.

Electrochemical methods offer a powerful tool for the transformation of 1,3-dicarbonyl compounds. rsc.org The acidic α-C–H bond of the 1,3-dicarbonyl moiety can be selectively activated through electrochemical oxidation to generate a carbon-centered radical. rsc.org This radical intermediate can then participate in various coupling reactions, such as intramolecular C-H/C-H cross-coupling to form cyclic structures. rsc.org Electrochemical methods can also be used for deacetylation of 1,3-dicarbonyl compounds. oup.com In the presence of alkynes, these electrochemically generated radicals can undergo intermolecular annulation to form complex structures like 1-naphthols. acs.org

Table 2: Summary of Potential Transformations

| Transformation Type | Section | Key Intermediates/Reaction Type | Potential Products |

| Functionalization | 3.2 | Enolate formation, SN2 alkylation, Knoevenagel condensation. | C2-alkylated derivatives, α,β-unsaturated compounds. |

| Rearrangement | 3.3 | Favorskii (via α-halo derivative), Beckmann (via oxime). | Rearranged carboxylic acid derivatives, N-substituted amides. |

| Photochemical | 3.4 | Excited state, radical intermediates, [2+2] cycloaddition. | Bicyclic imides (with unsaturation), products of hydrogen abstraction. |

| Electrochemical | 3.4 | Carbon-centered radical. | Intramolecular cyclization products, intermolecular annulation products. |

Advanced Structural Analysis and Conformational Studies of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Detailed Spectroscopic Characterization (e.g., High-Resolution NMR, Crystallography) for Structural Elucidation

A definitive structural elucidation of a molecule is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

High-Resolution NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)- (Note: These are hypothetical values based on analogous structures and chemical shift predictions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6-H | 3.5 - 3.7 | 45 - 48 |

| Piperidine C3/C5-H | 1.5 - 1.7 | 25 - 27 |

| Piperidine C4-H | 1.4 - 1.6 | 23 - 25 |

| Butyl C2-H | 3.8 - 4.0 | 50 - 55 |

| Butyl C4-H | 2.8 - 3.0 | 40 - 45 |

| Phenyl H (ortho, meta, para) | 7.1 - 7.3 | 126 - 130 |

| Phenyl C (ipso) | - | 135 - 140 |

| Carbonyl C1 | - | 168 - 172 |

| Carbonyl C3 | - | 200 - 205 |

This table is interactive. Click on the headers to sort.

X-ray Crystallography

To date, a single-crystal X-ray diffraction study for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- has not been reported in publicly accessible crystallographic databases. Such a study would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and the precise conformation adopted in the solid state. This would be invaluable for understanding the intramolecular and intermolecular forces that govern its packing in a crystal lattice.

Conformational Preferences and Dynamics of the Piperidine Ring and Butyl Chain

The conformational landscape of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is complex due to the flexibility of both the piperidine ring and the attached butyl chain.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky N-acyl group can influence the ring's geometry. In N-acylpiperidines, the nitrogen atom's lone pair can participate in resonance with the carbonyl group, leading to a partial double bond character in the N-C(O) bond. This can introduce planar character around the nitrogen atom and may lead to conformational distortions or even the adoption of alternative conformations such as twist-boat or boat forms, particularly in substituted piperidines to alleviate steric interactions. ias.ac.in Studies on N-acylpiperidines have shown that the interplay of steric and electronic effects dictates the preferred conformation. nih.govacs.org

The 1,3-dioxo-4-phenylbutyl chain possesses several rotatable single bonds, allowing for a multitude of possible conformations. The relative orientation of the two carbonyl groups and the phenyl ring is determined by a balance of electronic effects, such as dipole-dipole interactions, and steric hindrance. The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, which would further diversify the conformational possibilities and influence the molecule's reactivity and interaction with its environment.

Chiroptical Properties and Stereochemical Assignments for Enantiomeric Forms of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- possesses a chiral center at the C4 position of the butyl chain if a substituent were present, or if the molecule were to adopt a stable, non-superimposable conformation. However, in its ground state, the molecule is achiral. If chiral derivatives were to be synthesized, the enantiomeric forms would exhibit chiroptical properties, such as optical rotation and circular dichroism (CD).

There are no reports of the resolution of enantiomers or the study of chiroptical properties for the title compound. For chiral β-keto amides, the stereochemistry can significantly influence their biological activity. nih.gov The stereochemical assignment of such chiral molecules is typically achieved through methods like asymmetric synthesis with known stereochemistry or by X-ray crystallography of a single enantiomer or a diastereomeric derivative. Chiroptical spectroscopy, particularly CD, is a powerful tool for studying the stereochemistry of chiral molecules in solution.

Intermolecular Interactions and Crystal Packing Architectures

In the absence of a crystal structure for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, the nature of its intermolecular interactions and crystal packing can be inferred from the analysis of related compounds. The molecule possesses several functional groups capable of engaging in various non-covalent interactions.

The primary intermolecular interactions expected to govern the crystal packing are:

Hydrogen Bonding: Although the piperidine nitrogen is part of an amide, it is a tertiary amine and thus not a hydrogen bond donor. The carbonyl oxygen atoms of the dicarbonyl moiety are potential hydrogen bond acceptors. In the presence of any protic solvent molecules during crystallization, O-H···O hydrogen bonds could be formed.

Dipole-Dipole Interactions: The polar carbonyl groups will lead to significant dipole-dipole interactions, which will play a crucial role in the molecular arrangement in the crystal.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules, which can be a significant organizing force in the crystal packing of aromatic compounds.

The interplay of these interactions would dictate the formation of specific supramolecular synthons, leading to a well-defined three-dimensional crystal architecture.

Rational Design and Synthesis of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl Analogs and Derivatives

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)- scaffold, SAR studies have primarily focused on modifications of the glutarimide (B196013) ring, the phenyl group, and the linker connecting them. These studies have been instrumental in the development of more potent and selective analogs. nih.gov

Modifications to the glutarimide ring are critical as this moiety is often essential for binding to target proteins like Cereblon (CRBN). nih.govrscf.ru Alterations at the 2-position of the glutarimide ring have been shown to significantly impact biological activity. For instance, the introduction of various substituents can modulate the binding affinity and subsequent biological response. rscf.rurscf.ru

The phenylbutyl moiety also plays a crucial role in the molecule's interaction with its biological targets. Modifications to the phenyl ring, such as the introduction of substituents or its replacement with other aromatic or heteroaromatic systems, have been explored to enhance potency and selectivity. For example, in the case of lenalidomide, the phthalimide (B116566) ring of thalidomide (B1683933) is modified, which significantly alters its biological activity profile. researchgate.net

The following table summarizes key SAR findings from studies on related glutarimide derivatives:

| Modification Site | Structural Change | Impact on Biological Activity | Reference(s) |

| Glutarimide Ring (Position 2) | Introduction of (arylthio)methyl groups | Modulates binding affinity to Cereblon (CRBN) | rscf.rurscf.ru |

| Glutarimide Ring (Position 2) | Oxidation of sulfide (B99878) to sulfone | Markedly stronger antiproliferative profile | rscf.ru |

| Phenyl Ring (Analogous Phthalimide Ring) | Addition of an amino group at the 4-position | Enhanced immunomodulatory and antitumor activity | researchgate.net |

| Phenyl Ring (Analogous Phthalimide Ring) | Replacement with a quinazoline (B50416) nucleus | Significant immunomodulatory and anti-proliferative properties | nih.govrsc.org |

Bioisosteric Replacements within the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. nih.gov In the context of the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold, bioisosteric replacements have been explored for various parts of the molecule to enhance desired properties while reducing unwanted side effects.

The glutarimide ring, while often crucial for activity, can sometimes be replaced with other cyclic imides or related heterocyclic systems to modulate activity or improve drug-like properties. The goal of such replacements is to maintain the key interactions with the target protein while altering other characteristics like solubility or metabolic stability.

The following table provides examples of bioisosteric replacements investigated in analogs of the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold:

| Original Moiety | Bioisosteric Replacement | Rationale | Reference(s) |

| Phthalimide Ring | Quinazoline Nucleus | Improve immunomodulatory and anti-proliferative properties | nih.govrsc.org |

| Phthalimide Ring | Phthalazine Nucleus | Enhance antiproliferative activity | rsc.orgrsc.org |

| Amino Group (on Phthalimide Ring) | Methyl Group | Potent inhibition of tumor necrosis factor-α (TNF-α) | nih.gov |

| Amino Group (on Phthalimide Ring) | Chloro Group | Potent inhibition of TNF-α and stimulation of IL-2 | nih.gov |

Synthesis of Conjugates and Pro-drug Strategies Based on Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

The development of conjugates and pro-drugs based on the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold is a strategy employed to enhance drug delivery, improve solubility, and achieve targeted release. Pro-drugs are inactive or less active precursors that are converted into the active drug in the body. This approach can help overcome challenges such as poor bioavailability or off-target toxicity.

Conjugation strategies involve linking the active molecule to another chemical entity, such as a peptide, antibody, or polymer. This can facilitate targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects. For molecules in this class, conjugation can be a powerful tool to direct their potent biological activities to cancer cells, for example.

While specific examples for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- are not extensively documented in the provided search results, the principles of pro-drug and conjugate design are widely applicable in medicinal chemistry and have been applied to similar complex molecules to improve their therapeutic index.

Library Synthesis and Combinatorial Approaches for Derivative Generation

The synthesis of chemical libraries and the use of combinatorial chemistry are powerful tools for the rapid generation of a large number of diverse analogs of a lead compound. nih.gov This approach is particularly useful for exploring the SAR of a scaffold like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in a systematic and high-throughput manner.

Combinatorial synthesis allows for the variation of multiple substituents on the core scaffold in a single synthetic effort. For the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold, this could involve varying the substituents on the glutarimide ring and the phenyl ring simultaneously. This leads to the creation of a library of compounds that can be screened for desired biological activities.

A novel one-pot synthesis method has been described for the rapid generation of a multitude of immunomodulatory drug analogs, which share the glutarimide core. nih.gov This efficient synthesis enables the exploration of structure-degradation relationships and the identification of new analogs with improved properties. nih.gov Such approaches accelerate the drug discovery process by allowing for a more comprehensive exploration of the chemical space around a promising scaffold.

Structure Activity Relationship Sar Studies of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl and Its Analogs

Correlation of Structural Features with In Vitro Biological Activity Profiles

The biological activity of piperidine (B6355638) derivatives is intricately linked to the nature and positioning of substituents on both the piperidine ring and its appended functionalities. In vitro assays are instrumental in elucidating these relationships by providing quantitative measures of a compound's potency and efficacy against a specific biological target.

For a series of piperidine analogs, systematic modifications of the core structure have revealed critical insights. For instance, in studies of piperidine derivatives as inhibitors of various enzymes, the substitution pattern on the phenyl ring of the 1-(1,3-dioxo-4-phenylbutyl) moiety has been shown to be a determinant of activity. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity to the target protein.

The nature of the substituent on the piperidine nitrogen also plays a crucial role. Variations in the alkyl or aryl groups at this position can impact the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical for optimal interaction with the biological target.

Table 1: Illustrative In Vitro Activity of Piperidine Analogs

| Compound ID | Phenyl Ring Substitution | Piperidine N-Substitution | In Vitro Activity (IC₅₀, µM) |

| 1a | 4-H | -CH₃ | 15.2 |

| 1b | 4-Cl | -CH₃ | 8.5 |

| 1c | 4-OCH₃ | -CH₃ | 12.1 |

| 1d | 4-H | -CH₂CH₃ | 18.9 |

| 1e | 4-Cl | -CH₂CH₃ | 10.3 |

Note: The data in this table is illustrative and intended to represent the types of findings in SAR studies. Actual values would be derived from specific experimental results.

Pharmacophore Modeling and Ligand-Based Drug Design Derived from SAR Data

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of active molecules into a three-dimensional model. This model represents the key interaction points required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

By analyzing the SAR data from a series of active 1-(1,3-dioxo-4-phenylbutyl)piperidine analogs, a pharmacophore model can be generated. This model would highlight the critical distances and spatial arrangements of functional groups necessary for potent inhibition of the target. For example, the model might reveal the importance of a hydrophobic group at a certain distance from a hydrogen bond acceptor within the 1,3-dicarbonyl system.

This pharmacophore model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with diverse chemical scaffolds that fit the model's features. This ligand-based drug design approach accelerates the discovery of new lead compounds with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies take the principles of SAR a step further by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules.

For derivatives of 1-(1,3-dioxo-4-phenylbutyl)piperidine, a QSAR model could be developed using descriptors such as:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity, van der Waals volume.

A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to generate an equation that correlates these descriptors with the observed in vitro activity (e.g., IC₅₀ values). A statistically robust QSAR model can be used to predict the biological activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

SAR Exploration of Specific Functional Groups within the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Scaffold

A detailed SAR exploration involves the systematic modification of specific functional groups within the 1-(1,3-dioxo-4-phenylbutyl)piperidine scaffold to probe their contribution to biological activity.

The 1,3-Dicarbonyl Moiety: This β-dicarbonyl system is a key feature, likely involved in metal chelation or hydrogen bonding with the target protein. Modifications such as replacing one of the carbonyls with other functional groups or altering the distance between them would provide insights into the precise nature of this interaction.

The Phenyl Ring: As mentioned, substitutions on the phenyl ring can modulate electronic and steric properties. A systematic exploration of different substituents at the ortho, meta, and para positions can fine-tune the activity and selectivity of the compounds.

The Piperidine Ring: The conformation of the piperidine ring (chair, boat, or twist-boat) can influence the spatial orientation of its substituents. Introducing substituents on the piperidine ring itself can lock it into a specific conformation, which may be more or less favorable for binding.

By systematically dissecting the molecule and understanding the role of each functional group, medicinal chemists can rationally design more potent and selective analogs of 1-(1,3-dioxo-4-phenylbutyl)piperidine for various therapeutic applications.

Molecular Interactions and Target Engagement Mechanisms of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Enzymatic Inhibition Mechanisms of Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)-

There is currently no available information in the scientific literature detailing the enzymatic inhibition mechanisms of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Kinetic Characterization of Enzyme Inhibition

No studies on the kinetic characterization of enzyme inhibition by Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- have been found.

Binding Site Delineation via Biochemical Assays

There are no published biochemical assays delineating the binding site of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- on any enzyme.

Receptor Binding Profiling of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in In Vitro Systems

In vitro receptor binding profiling data for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is not available in the current body of scientific literature.

Protein-Ligand Interaction Analysis Using Biophysical Techniques (e.g., SPR, ITC)

No biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published that analyze the protein-ligand interactions of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Computational Chemistry and Molecular Modeling of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. jksus.org Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry of Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)-, confirming that the calculated structure corresponds to a stable energy minimum. jksus.org

These calculations elucidate the electronic landscape of the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. jksus.orgresearchgate.net

Furthermore, quantum calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. jksus.org These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other entities, such as biological receptors. jksus.org Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Predicting the electrophilic nature of the compound. |

This table illustrates the type of data generated from quantum chemical calculations for a compound like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. The values are dependent on the specific molecule and computational method used.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and its interactions with biological macromolecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational flexibility of the ligand in different environments, such as in an aqueous solution or within a protein's binding site. mdpi.com

When applied to a protein-ligand complex, MD simulations reveal the stability of the binding pose predicted by molecular docking. rsc.org These simulations can highlight crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. By tracking the movement of the ligand and the protein's amino acid residues, researchers can identify the key residues responsible for anchoring the ligand in the active site. rsc.org This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity. rsc.org

Molecular Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jetir.org For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, docking studies can identify its most likely binding mode within the active site of a specific enzyme or receptor. The process involves preparing the 3D structures of both the ligand and the protein target, which is often obtained from a repository like the Protein Data Bank. jetir.org

Docking algorithms systematically sample different conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a function that estimates the binding affinity. nih.gov The results provide a docking score, which ranks the potential binding modes, and a detailed view of the intermolecular interactions, including hydrogen bonds and hydrophobic interactions. jetir.org These studies are instrumental in structure-based drug design, helping to explain the activity of known compounds and to screen virtual libraries for new potential inhibitors. nih.govnih.gov

Table 2: Example Output from a Molecular Docking Study

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding free energy between the ligand and the protein. | A lower (more negative) score generally indicates a stronger, more favorable binding interaction. |

| Predicted Binding Mode | The 3D orientation and conformation of the ligand within the protein's active site. | Reveals how the ligand fits into the binding pocket and which functional groups are involved in key interactions. |

| Interacting Amino Acid Residues | A list of the specific amino acids in the protein that form contacts with the ligand. | Identifies the key residues responsible for binding, providing targets for mutagenesis studies or ligand modification. |

| Type of Interactions | Details of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking). | Explains the molecular basis for the binding affinity and specificity. |

This table represents typical results obtained from docking a compound like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- into a protein target.

In Silico Lead Optimization Strategies for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Based Compounds

Once an initial compound, or "hit," like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is identified, in silico lead optimization strategies are used to design new analogues with improved properties. researchgate.net This process is guided by the structural information obtained from docking and molecular dynamics studies. The goal is to enhance binding affinity, selectivity, and pharmacokinetic (ADME) properties. iosrjournals.org

Common fragment-based drug discovery (FBDD) strategies can be applied computationally:

Fragment Growing : This involves adding new chemical groups to the core structure of the ligand to form additional favorable interactions with the target protein. nih.gov For instance, if a nearby pocket in the active site is identified, a functional group could be added to Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- to occupy that space and increase affinity. nih.gov

Fragment Linking/Merging : If two different fragments are found to bind in adjacent sites, they can be computationally linked together to create a single, more potent molecule. nih.gov

These modifications are performed virtually, and the new compounds are then re-docked and evaluated for their predicted affinity and ADME properties before being selected for chemical synthesis. researchgate.net This iterative cycle of design, evaluation, and refinement significantly reduces the time and resources required for lead optimization.

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion) based on Molecular Descriptors

In silico ADME prediction is a critical step in early-stage drug discovery to assess the potential of a compound to become a viable drug. mdpi.com Various computational models use the molecular structure of a compound like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- to calculate molecular descriptors that correlate with its pharmacokinetic behavior. derpharmachemica.com

Key molecular descriptors include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com

Advanced models can also predict more specific ADME properties, such as:

Absorption : Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution : Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). jetir.org

Metabolism : Identification of potential metabolism by cytochrome P450 (CYP) enzymes.

Excretion : Prediction of renal clearance. nih.gov

These predictions help to identify potential liabilities early in the drug development process, allowing for structural modifications to improve the compound's ADME profile. nih.gov

Table 3: Illustrative In Silico ADME Profile

| Property | Descriptor / Prediction | Acceptable Range for Drug-Likeness |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol |

| Lipophilicity (logP) | < 5 | |

| Hydrogen Bond Donors (HBD) | < 5 | |

| Hydrogen Bond Acceptors (HBA) | < 10 | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High/Low |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | |

| P-glycoprotein Substrate | Yes/No |

| Medicinal Chemistry | Lipinski's Rule of Five Violations | 0 or 1 |

This table provides an example of a predicted ADME profile for a drug candidate, outlining key parameters used to assess its drug-like properties.

Advanced Methodologies in the Research of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Application of High-Throughput Screening (HTS) Techniques for Biological Evaluation of Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. For a parent compound like Piperidine (B6355638), 1-(1,3-dioxo-4-phenylbutyl)-, HTS is primarily applied to libraries of its synthetic derivatives to explore the structure-activity relationship (SAR). nih.gov The goal is to identify which molecular modifications enhance potency, selectivity, or other desirable pharmacological properties.

The process begins with the creation of a compound library. Starting with the core scaffold of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, chemists synthesize hundreds or thousands of analogues by systematically altering its constituent parts. Modifications might include:

Substitution on the phenyl ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions.

Alteration of the piperidine ring: Introducing substituents or modifying the ring structure itself. nih.gov

Changes to the β-dicarbonyl linker: Modifying the length or rigidity of the butyl-dione chain. pressbooks.pub

Once the library is assembled, it is subjected to automated assays. These assays are designed to measure a specific biological response, such as the inhibition of a particular enzyme or the binding to a cellular receptor. For example, if the parent compound showed affinity for a specific G-protein coupled receptor, the HTS campaign would measure the binding affinity or functional activity of each derivative against that receptor. The use of robotics, microplate formats, and sensitive detection methods (e.g., fluorescence, luminescence) allows for the testing of thousands of compounds per day.

The data generated from HTS is then analyzed to identify "hits"—compounds that meet a predefined activity threshold. These hits provide crucial information for guiding the next round of chemical synthesis in a process known as lead optimization.

Table 1: Illustrative HTS Data for Derivatives of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

| Compound ID | Phenyl Ring Substitution | Biological Target | Assay Result (% Inhibition at 10 µM) |

|---|---|---|---|

| Parent-001 | None | Enzyme X | 45% |

| Deriv-002 | 4-Chloro | Enzyme X | 78% |

| Deriv-003 | 4-Methoxy | Enzyme X | 52% |

| Deriv-004 | 3-Fluoro | Enzyme X | 65% |

| Deriv-005 | 2-Methyl | Enzyme X | 31% |

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

During synthesis, formulation, or metabolic studies, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is often present in complex mixtures containing reactants, byproducts, impurities, or metabolites. Chromatographic techniques are essential for separating these components, while hyphenated techniques, which couple chromatography with powerful detection methods like mass spectrometry, allow for their identification and quantification. saspublishers.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like the target molecule. A typical method would involve reversed-phase chromatography, where the compound is separated based on its hydrophobicity. The β-dicarbonyl moiety and the phenyl group confer significant nonpolar character, allowing for good retention and separation from more polar impurities on a C18 column. nih.govresearchgate.net A UV detector is often used for quantification, as the phenyl ring provides a strong chromophore. nih.govresearchgate.net

Gas Chromatography (GC) can also be employed, particularly for analyzing more volatile precursors or potential degradation products. However, due to the relatively high molecular weight and polarity of the target compound, derivatization might be necessary to increase its volatility and thermal stability. actascientific.com

Hyphenated Techniques offer a significant leap in analytical power by combining the separation capabilities of chromatography with the identification power of spectroscopy. chemijournal.comijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for this type of analysis. saspublishers.comnih.gov After separation by HPLC, the eluent is directed into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its identity, and can be used to identify unknown impurities or metabolites based on their molecular weights. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS provides high-resolution separation and definitive identification through characteristic mass spectral fragmentation patterns, which can be compared against extensive libraries. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides detailed structural information about the separated compounds, helping to unambiguously determine the structure of unknown synthesis byproducts or metabolites without the need for isolation. chemijournal.com

Table 2: Application of Chromatographic Techniques for Analysis

| Technique | Principle | Application for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- |

|---|---|---|

| HPLC-UV | Separation by polarity, detection by UV absorbance | Quantification of the main compound in purity analysis and formulation assays. |

| GC-MS | Separation by boiling point/polarity, identification by mass fragmentation | Analysis of volatile starting materials, solvents, or potential thermal degradation products. |

| LC-MS/MS | Separation by polarity, identification by precursor/product ion mass | Highly sensitive and selective quantification in biological matrices (e.g., plasma, microsomes) and identification of metabolites. nih.gov |

Bioanalytical Method Development for In Vitro Metabolism Studies

Before a compound can be considered for further development, its metabolic stability must be assessed. In vitro metabolism studies are used to predict how a drug will be broken down in the body. Developing a robust bioanalytical method is the first step in this process. These methods must be sensitive and specific enough to measure the disappearance of the parent compound and the formation of its metabolites over time in a biological matrix.

The most common in vitro system involves incubating the compound with human liver microsomes or S9 fractions. These preparations contain high concentrations of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the majority of Phase I oxidative drug metabolism. mdpi.comnih.govnih.gov

The development of a bioanalytical method, typically using LC-MS/MS, involves several key steps:

Optimization of Mass Spectrometry Parameters: The instrument is tuned to detect Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- with high sensitivity. This involves selecting the optimal ionization mode (e.g., electrospray ionization, ESI) and identifying a specific precursor ion (the molecular ion of the parent drug) and one or more product ions (fragments generated in the mass spectrometer) for selective reaction monitoring (SRM).

Chromatographic Separation: An HPLC method is developed to separate the parent drug from endogenous components of the microsomal matrix and any potential metabolites. This is crucial to avoid ion suppression, where other compounds interfere with the ionization of the target analyte, leading to inaccurate measurements.

Sample Preparation: A protocol is established to stop the enzymatic reaction (e.g., by adding cold acetonitrile) and extract the drug and metabolites from the incubation mixture, for instance, through protein precipitation or liquid-liquid extraction.

Assay Validation: The method is validated for parameters such as accuracy, precision, linearity, and stability to ensure the data generated is reliable. nih.gov

Once the method is validated, it can be used in experiments to determine the compound's metabolic fate. By incubating the compound with microsomes and a panel of specific CYP inhibitors, researchers can identify which CYP isozymes (e.g., CYP3A4, CYP2D6) are primarily responsible for its metabolism. youtube.com

Advanced Mass Spectrometry for Mechanistic Elucidation and Metabolite Identification

While standard LC-MS/MS is used for quantifying the parent drug, advanced mass spectrometry techniques are required to identify the structure of unknown metabolites and elucidate the mechanisms of biotransformation. High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is a key tool in this process. mdpi.com

HRMS provides a highly accurate mass measurement of metabolites, often to within 5 parts per million (ppm). nih.gov This accuracy allows for the confident determination of the elemental composition of a metabolite, providing immediate clues to the type of metabolic reaction that has occurred (e.g., an increase of 15.9949 Da corresponds to an oxidation, or the addition of an oxygen atom).

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. nih.gov By analyzing the fragmentation pattern and comparing it to the fragmentation of the parent compound, the site of metabolic modification can be pinpointed. For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, several metabolic pathways are plausible:

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the phenyl ring or the piperidine ring.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain.

Carbonyl Reduction: Reduction of one of the ketone groups to a secondary alcohol.

β-Diketone Cleavage: Enzymatic cleavage of the C-C bond between the two carbonyl groups, a known metabolic pathway for some β-diketones. nih.gov

By combining the data from HRMS and MS/MS, a comprehensive picture of the compound's metabolic profile can be constructed. This information is critical for understanding the potential for active metabolites and for guiding further drug design to block sites of rapid metabolism, thereby improving the compound's pharmacokinetic properties.

Table 3: Potential Metabolites of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and Methods for Their Identification

| Potential Metabolite | Biotransformation | Mass Shift (Da) | Identification Method |

|---|---|---|---|

| Monohydroxylated derivative | Oxidation | +15.9949 | HRMS to confirm C17H21NO3, MS/MS fragmentation to locate -OH group. |

| Piperidine | N-Dealkylation | -188.0735 | LC-MS analysis with comparison to an authentic piperidine standard. |

| Dihydroxy derivative | Oxidation x2 | +31.9898 | HRMS to confirm C17H21NO4, MS/MS to determine positions of both -OH groups. |

| Carbonyl-reduced derivative | Reduction | +2.0156 | HRMS to confirm C17H23NO2, MS/MS fragmentation to identify which carbonyl was reduced. |

Future Directions and Research Gaps in the Academic Study of Piperidine, 1 1,3 Dioxo 4 Phenylbutyl

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research, with numerous methods established for the construction of the piperidine ring and its subsequent functionalization. nih.gov However, the efficient and stereoselective synthesis of β-keto amides, particularly those incorporating a piperidine moiety, presents ongoing challenges. Future research should focus on the development of novel and unconventional synthetic strategies for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

One promising area of exploration is the use of advanced catalytic systems. While traditional methods for amide bond formation are well-established, they often require harsh reaction conditions or stoichiometric activating agents. rsc.orgacs.org The development of novel catalytic systems, such as those based on transition metals or organocatalysts, could offer milder and more efficient routes to this compound. nih.gov For instance, the application of catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation could be a valuable tool for accessing enantiomerically pure forms of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. nih.govacs.org

Furthermore, flow chemistry and microwave-assisted synthesis represent unconventional approaches that could offer significant advantages in terms of reaction time, yield, and purity. researchgate.net A modular approach, combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, could also streamline the synthesis of complex piperidine derivatives and could be adapted for the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. medhealthreview.com

Table 1: Potential Unconventional Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction parameters and reactor design. |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. | Development of solvent-free or high-boiling point solvent systems. |

| Biocatalysis | High stereoselectivity and environmentally friendly conditions. | Identification and engineering of suitable enzymes. |

| Photoredox Catalysis | Mild reaction conditions and unique reactivity. | Design of novel photocatalysts and exploration of new reaction pathways. |

Discovery of Novel Molecular Targets and Biological Pathways

The biological activities of piperidine derivatives are diverse, with compounds exhibiting effects on the central nervous system, as well as anticancer, anti-inflammatory, and antimicrobial properties. nih.govclinmedkaz.orgnwmedj.orgbiomedpharmajournal.org However, the specific molecular targets and biological pathways modulated by Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- are yet to be elucidated.

Future research should employ a combination of in silico and in vitro approaches to identify potential protein targets. Computational tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be utilized to predict the likely biological activities and molecular targets of new piperidine derivatives based on their chemical structure. clinmedkaz.orgclinmedkaz.org These predictions can then be validated through experimental screening against a panel of relevant biological targets.

Given the structural similarity of the piperidine moiety to endogenous ligands, it is plausible that this compound could interact with a range of receptors, enzymes, and ion channels. For instance, various piperidine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. rsc.orgnih.govnih.gov The β-keto amide functionality may also confer unique biological activities, and its potential to interact with specific enzymes should be investigated.

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, the development of predictive computational models could significantly accelerate the understanding of its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of a series of related compounds and their biological activity. nih.gov By synthesizing and testing a library of analogs of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a robust QSAR model could be developed to predict the activity of new derivatives and guide the design of more potent and selective compounds. nih.govresearchgate.net

Molecular docking and molecular dynamics simulations can provide insights into the binding mode of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- with its putative biological targets. rsc.orgnih.govmdpi.com These techniques can help to identify key amino acid residues involved in the interaction and rationalize the observed structure-activity relationships.

Table 2: Computational Approaches for Structure-Function Analysis

| Computational Method | Application | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural features for activity. |

| Molecular Docking | Predict the binding mode of the compound to a target protein. | Visualization of protein-ligand interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex. | Assessment of binding stability and conformational changes. |

Integration of Omics Technologies for Systems-Level Understanding of Molecular Interactions

To gain a comprehensive understanding of the biological effects of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, it is crucial to move beyond the study of individual molecular targets and embrace a systems-level approach. Omics technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular changes induced by this compound.

By treating cells or model organisms with Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), it is possible to identify the biological pathways that are most significantly affected. This information can provide valuable clues about the compound's mechanism of action and potential therapeutic applications.

Potential for Derivatization Towards Specific Biological Probes

The structural scaffold of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- offers multiple points for chemical modification, making it an attractive candidate for the development of specific biological probes. By introducing functional groups such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, it is possible to create tools for visualizing and identifying the molecular targets of this compound in a cellular context. rowan.edu

For example, a fluorescently labeled derivative could be used in high-content screening to identify compounds that displace it from its binding site. A biotinylated derivative could be used for affinity purification of its target proteins, which can then be identified by mass spectrometry. Photoaffinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently crosslink the compound to its target upon UV irradiation, providing a direct means of target identification. The derivatization of the piperidine nucleus is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling a piperidine core with a 1,3-dioxo-4-phenylbutyl group. For example, analogous routes for similar piperidine derivatives use alkylation or acylation reactions under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base). Optimization may include adjusting reaction temperatures (e.g., 0°C to room temperature) and stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the molecular structure of this compound be elucidated, and what techniques are critical for confirming stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves the piperidine ring and substituent connectivity. X-ray crystallography is definitive for stereochemical confirmation, particularly for chiral centers. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like diketones (C=O stretching ~1700 cm⁻¹). Computational methods (DFT) validate experimental data .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design, and how are they determined?

- Methodological Answer : Key properties include:

- LogP : Determined via shake-flask method or HPLC retention time correlation.

- Aqueous solubility : Measured using UV-Vis spectrophotometry in buffered solutions (pH 1.2–7.4).

- Thermal stability : Assessed via Differential Scanning Calorimetry (DSC).

These parameters guide solvent selection for reactions and bioavailability studies .

Advanced Research Questions

Q. How does the 1,3-dioxo group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The diketone moiety is prone to keto-enol tautomerism, enhancing electrophilic reactivity at the α-carbon. For nucleophilic additions (e.g., Grignard reagents), pre-coordination with Lewis acids (e.g., BF₃·Et₂O) stabilizes intermediates. Computational modeling (e.g., Gaussian) predicts reactive sites, validated by trapping experiments with deuterated solvents .

Q. What strategies are effective for incorporating this compound into bioactive scaffolds for CNS drug discovery?

- Methodological Answer : The piperidine core serves as a sigma-1 receptor ligand precursor. Bioisosteric replacement of the phenyl group (e.g., with fluorinated analogs) enhances blood-brain barrier permeability. In vitro assays (e.g., radioligand binding) screen affinity, while in vivo pharmacokinetics (plasma half-life, brain-to-plasma ratio) are optimized via prodrug derivatization of the diketone group .

Q. How can analytical methods (e.g., HPLC, LC-MS) be developed to resolve this compound from structurally similar impurities?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid). For LC-MS, electrospray ionization (ESI+) enhances detection sensitivity. Method validation includes spike-recovery experiments (90–110% recovery) and resolution of diastereomers using chiral columns (e.g., Chiralpak IA) .

Q. How do data contradictions arise in reported synthetic yields or biological activities, and how can they be resolved?

- Methodological Answer : Variability in yields may stem from trace moisture in reactions or unoptimized workup procedures (e.g., column chromatography vs. crystallization). Biological activity discrepancies often relate to assay conditions (e.g., cell line variability). Reproducibility is ensured via strict adherence to protocols (e.g., USP guidelines) and orthogonal validation (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.